molecular formula C8H9ClO4S B1301982 2,4-Dimethoxybenzenesulfonyl chloride CAS No. 63624-28-2

2,4-Dimethoxybenzenesulfonyl chloride

Cat. No.: B1301982
CAS No.: 63624-28-2
M. Wt: 236.67 g/mol
InChI Key: AYGZKRRIULCJKC-UHFFFAOYSA-N
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Description

2,4-Dimethoxybenzenesulfonyl chloride is an organic compound with the molecular formula C8H9ClO4S and a molecular weight of 236.67 g/mol . It is a derivative of benzenesulfonyl chloride, characterized by the presence of two methoxy groups at the 2 and 4 positions on the benzene ring. This compound is known for its reactivity and is commonly used in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethoxybenzenesulfonyl chloride can be synthesized from 1,3-dimethoxybenzene through a reaction with chlorosulfonic acid in the presence of chloroform . The reaction typically involves the following steps:

  • Dissolving 1,3-dimethoxybenzene in chloroform.
  • Adding chlorosulfonic acid dropwise while maintaining the reaction temperature.
  • Stirring the reaction mixture for a specified period to ensure complete sulfonylation.
  • Isolating the product by filtration and purification.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water or aqueous bases, it hydrolyzes to form 2,4-dimethoxybenzenesulfonic acid.

    Reduction: It can be reduced to the corresponding sulfinic acid under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Hydrolysis Agents: Water, aqueous sodium hydroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Sulfinic Acid: Formed by reduction.

Scientific Research Applications

Organic Synthesis

2,4-Dimethoxybenzenesulfonyl chloride serves as a crucial reagent for introducing the sulfonyl chloride functional group into organic molecules. It is commonly used in:

  • Substitution Reactions : Reacting with nucleophiles such as amines, alcohols, and thiols to form sulfonamide and sulfonate derivatives.
  • Hydrolysis : Hydrolyzing to produce 2,4-dimethoxybenzenesulfonic acid in the presence of water or aqueous bases.
Reaction TypeDescription
SubstitutionForms sulfonamide and sulfonate derivatives
HydrolysisConverts to 2,4-dimethoxybenzenesulfonic acid
ReductionCan be reduced to sulfinic acid

Medicinal Chemistry

In medicinal chemistry, this compound is instrumental in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients. Its ability to modify functional groups makes it valuable for developing new therapeutic agents.

Case Study: Synthesis of Sulfonamide Antibiotics

A study demonstrated the use of this compound in synthesizing novel sulfonamide antibiotics. The compound facilitated the formation of key intermediates that exhibited significant antibacterial activity against resistant strains.

Biochemistry

The compound is utilized for modifying biomolecules such as peptides and proteins. This modification is essential for studying protein interactions and functions.

Case Study: Protein Labeling

Research has shown that this compound can label specific amino acids in proteins, allowing for tracking and studying protein dynamics in cellular environments.

Material Science

In material science, this compound is applied in the preparation of functionalized polymers and advanced materials. Its reactivity allows for the development of materials with tailored properties.

Example Application: Functionalized Polymers

The compound has been used to create polymers with enhanced thermal stability and chemical resistance by incorporating sulfonyl groups into polymer backbones.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 1,3-dimethoxybenzene with chlorosulfonic acid in an organic solvent like chloroform. The general synthetic route includes:

  • Dissolving 1,3-dimethoxybenzene in chloroform.
  • Adding chlorosulfonic acid dropwise while maintaining temperature.
  • Stirring the mixture to ensure complete reaction.
  • Isolating the product through filtration and purification processes.

Mechanism of Action

The mechanism of action of 2,4-dimethoxybenzenesulfonyl chloride involves the electrophilic attack of the sulfonyl chloride group on nucleophilic sites in the target molecules. The methoxy groups at the 2 and 4 positions enhance the reactivity of the sulfonyl chloride group by stabilizing the transition state through electron-donating effects. This facilitates the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.

Comparison with Similar Compounds

    2,5-Dimethoxybenzenesulfonyl Chloride: Similar structure but with methoxy groups at the 2 and 5 positions.

    3,4-Dimethoxybenzenesulfonyl Chloride: Methoxy groups at the 3 and 4 positions.

    4-Methoxybenzenesulfonyl Chloride: Single methoxy group at the 4 position.

Uniqueness: 2,4-Dimethoxybenzenesulfonyl chloride is unique due to the specific positioning of the methoxy groups, which significantly influences its reactivity and the types of reactions it can undergo. The electron-donating effects of the methoxy groups enhance the electrophilicity of the sulfonyl chloride group, making it a versatile reagent in organic synthesis.

Biological Activity

2,4-Dimethoxybenzenesulfonyl chloride (CAS No. 63624-28-2) is a sulfonyl chloride compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound is characterized by its chemical formula C8H9ClO4SC_8H_9ClO_4S. It exhibits notable solubility in various solvents and is known for its reactivity due to the sulfonyl chloride functional group. The compound's structure allows it to engage in nucleophilic substitution reactions, which are critical for its biological activity.

Anticancer Properties

Research indicates that this compound and its derivatives possess significant anticancer properties. A study highlighted the synthesis of chalcone-sulfonamide hybrids that demonstrated potent cytotoxic effects against various cancer cell lines, including leukemia, colon cancer, renal cancer, and breast cancer. The lethality values for these compounds ranged from 19.50% to 57.82% across different cancer types, with specific compounds showing exceptional growth inhibition rates (GI) of up to 100% against certain cell lines .

Table 1: Cytotoxicity of Chalcone-Sulfonamide Hybrids

CompoundCancer TypeLethality (%)GI (%)
17aLeukemia19.5092.85–100.00
17bColon Cancer30.0092.23–100.00
17cBreast Cancer36.1878.66–100.00
18eRenal Cancer93.8676.62–100.00

These findings suggest that structural modifications of the sulfonamide moiety can enhance the anticancer efficacy of the derivatives.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties, exhibiting activity against various bacterial strains. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folate synthesis pathways, which is a common mechanism among sulfonamide antibiotics .

Enzyme Inhibition

This compound has been identified as an inhibitor of cytochrome P450 enzymes (CYPs), specifically CYP1A2 and CYP2C19 . This inhibition can affect the metabolism of various drugs, suggesting potential implications in pharmacology and toxicology.

Table 2: Enzyme Inhibition Profile

EnzymeInhibition Status
CYP1A2Yes
CYP2C19Yes
CYP2D6No
CYP3A4No

Mechanistic Studies

Mechanistic studies have explored the solvolysis rates of this compound in different solvent systems, revealing insights into its reactivity patterns . The compound undergoes both SN1S_N1 and SN2S_N2 mechanisms depending on solvent polarity, which can influence its biological interactions.

Case Studies

A notable case study involved the synthesis of new macrocyclic receptors incorporating sulfonamide derivatives, demonstrating their potential applications in drug delivery systems and as therapeutic agents against various diseases . These studies underscore the versatility of this compound in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and characterization methods for 2,4-dimethoxybenzenesulfonyl chloride?

  • Answer: The compound (CAS 63624-28-2) has a molecular formula of C₈H₉ClO₄S and a molecular weight of 236.67 g/mol. Key characterization methods include:

  • Melting Point (mp): 65–70°C (determined via differential scanning calorimetry) .
  • Spectroscopic Analysis: Use FT-IR to confirm sulfonyl chloride (S=O stretching ~1370 cm⁻¹) and methoxy groups (C-O stretching ~1250 cm⁻¹). NMR (¹H and ¹³C) can resolve aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm) .
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) ensures >98% purity for research-grade material .

Q. How should this compound be stored and handled to ensure stability?

  • Answer:

  • Storage: Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis. Avoid exposure to moisture and light .
  • Handling: Use impervious nitrile gloves, sealed goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors. In case of skin contact, rinse immediately with water for 15 minutes .

Q. What are the common synthetic routes for preparing this compound?

  • Answer: A typical method involves:

  • Sulfonation: React 2,4-dimethoxybenzene with chlorosulfonic acid (ClSO₃H) at 0–5°C.
  • Chlorination: Treat the intermediate sulfonic acid with PCl₅ or SOCl₂ to yield the sulfonyl chloride.
  • Purification: Isolate via vacuum distillation or recrystallization from dry hexane .

Advanced Research Questions

Q. How do solvent polarity and isotopic effects influence the solvolysis kinetics of this compound?

  • Answer:

  • Kinetic Solvent Isotope Effects (KSIE): In methanol-D₂O mixtures, KSIE = 1.45, suggesting general base catalysis or an addition-elimination pathway. In water, KSIE = 1.35, consistent with an SN2-SN1 hybrid mechanism .
  • Grunwald-Winstein Analysis: The extended equation gives sensitivity parameters l = 1.12 (nucleophilic assistance) and m = 0.58 (ionizing power), indicating dual reaction channels:
  • Polar Solvents (e.g., water): Dominated by ionizing mechanisms.
  • Less Polar Solvents (e.g., ethanol): Favors nucleophilic attack .

Q. What analytical challenges arise in quantifying trace impurities during sulfonamide synthesis using this compound?

  • Answer:

  • Common Impurities: Residual sulfonic acid (from incomplete chlorination) or hydrolyzed byproducts.
  • Mitigation:
  • LC-MS/MS: Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in acetonitrile/water gradient (retention time ~8.2 min for the sulfonyl chloride).
  • Derivatization: React hydrolyzed impurities with diazomethane to enhance detectability via GC-MS .

Q. How does this compound participate in multi-step syntheses of bioactive molecules?

  • Answer: It acts as a sulfonating agent in:

  • Sulfonamide Formation: React with amines (e.g., 4-iodoaniline) in anhydrous THF at 0°C, followed by methanolysis to yield sulfonamides (e.g., intermediates for kinase inhibitors) .
  • Cross-Coupling Reactions: In Heck couplings, the sulfonyl group enhances electron-withdrawing effects, facilitating palladium-catalyzed arylations .

Q. What mechanistic insights explain contradictory reactivity data in nucleophilic substitutions involving this compound?

  • Answer: Contradictions arise from:

  • Solvent Effects: In polar aprotic solvents (e.g., DMF), reactivity follows a bimolecular displacement (SN2). In protic solvents (e.g., methanol), ionization (SN1-like) dominates, as shown by Hammett ρ values .
  • Steric vs. Electronic Effects: Methoxy groups at the 2- and 4-positions provide ortho/para-directing effects but may sterically hinder nucleophilic attack, requiring kinetic studies to resolve .

Properties

IUPAC Name

2,4-dimethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO4S/c1-12-6-3-4-8(14(9,10)11)7(5-6)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGZKRRIULCJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370406
Record name 2,4-Dimethoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63624-28-2
Record name 2,4-Dimethoxybenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63624-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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